Product packaging for Glucose oxime(Cat. No.:CAS No. 6336-64-7)

Glucose oxime

Cat. No.: B1236507
CAS No.: 6336-64-7
M. Wt: 195.17 g/mol
InChI Key: FQDOAQMGAIINEJ-LREOWRDNSA-N
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Description

Glucose oxime is a chemical compound derived from the reaction of D-glucose with hydroxylamine, resulting in the conversion of the sugar's aldehyde group into an oxime functional group . This monosaccharide oxime belongs to the imine family with the general formula R1R2CNOH, and as an aldose derivative, it is classified specifically as an aldoxime . In its solid state, studies indicate that D-glucose oxime exists predominantly in the cyclic β-pyranose form, while in aqueous solution, it undergoes isomerization to form a mixture of α- and β-pyranose forms, as well as syn- (E-) and anti- (Z-) open-chain isomers . This compound serves as a versatile synthon and building block in various research areas. A significant application is in the development of acetylcholinesterase (AChE) reactivators, which are investigated as potential antidotes for organophosphate poisoning . The attachment of the oxime group to a sugar moiety like glucose can enhance the permeability of these reactivators through biological membranes . Furthermore, this compound and its derivatives are explored as broad-spectrum inhibitors of glycosidases, enzymes that are critical targets in the management of conditions like diabetes . The reactive oxime group also makes it a valuable intermediate in bioconjugation chemistry, facilitating the ligation of sugars to other biomolecules such as peptides, proteins, and lipids for the construction of complex glycoconjugates . Its utility extends to materials science, where functionalized sugar oximes have been synthesized and studied for their surfactant properties . For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO6 B1236507 Glucose oxime CAS No. 6336-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6336-64-7

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

IUPAC Name

(6E)-6-hydroxyiminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1+

InChI Key

FQDOAQMGAIINEJ-LREOWRDNSA-N

SMILES

C(C(C(C(C(C=NO)O)O)O)O)O

Isomeric SMILES

C(C(C(C(C(/C=N/O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=NO)O)O)O)O)O

Other CAS No.

20275-00-7
608-81-1

Synonyms

glucosoxime

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Glucose Oxime

Classical and Modern Synthetic Routes to Glucose Oxime

The creation of this compound from D-glucose (B1605176) is a fundamental reaction in carbohydrate chemistry, with various methods developed to optimize yield and reaction conditions.

The efficiency of this compound synthesis is significantly influenced by the reaction conditions. This compound is highly soluble in water, which can make its crystallization and isolation difficult. kyushu-u.ac.jp To counter this, anhydrous (water-free) conditions are often employed. The use of anhydrous ethanol (B145695) as a solvent is favorable for both the formation of the oxime and its subsequent crystallization. kyushu-u.ac.jp One technique involves the continual removal of water formed during the reaction by coevaporation with benzene (B151609) to drive the reaction forward. kyushu-u.ac.jp

Reaction optimization can also be achieved through the choice of reagents and catalysts. In one modified procedure, D-glucose is converted to this compound using hydroxylamine (B1172632) and sodium methoxide. wikipedia.orgorgsyn.org For certain applications, such as the preparation of sugar samples for gas chromatography, aniline (B41778) has been identified as an effective reaction medium for oxime formation with hydroxylamine hydrochloride, leading to shorter analysis times and fewer by-products. nih.govresearchgate.net Aniline can also be used as a catalyst in oxime-forming reactions to significantly increase the reaction rate. mdpi.com

Comparison of Synthetic Methods for Oxime Formation
MethodTypical ConditionsKey AdvantagesReference
Conventional Heating22 hours at 37 °C in aqueous bufferStandard, well-established procedure mdpi.com
Microwave-Assisted30 minutes at 50 °C in aqueous bufferRapid reaction time, high yields, no protecting groups needed mdpi.comresearchgate.net

Anhydrous Conditions and Reaction Optimization

Stereochemical Considerations in this compound Synthesis

The structure of this compound presents several stereochemical aspects, including the formation of geometric isomers at the oxime group and anomeric forms in its cyclic state.

The carbon-nitrogen double bond (C=N) in the open-chain form of this compound is subject to restricted rotation, leading to the formation of geometric isomers. vedantu.com These isomers are designated as E/Z or, using older nomenclature, syn/anti. vedantu.comunacademy.com The syn isomer has the hydroxyl group of the oxime and the hydrogen atom on the first carbon on the same side of the C=N double bond, whereas in the anti isomer, they are on opposite sides. unacademy.com

In aqueous solution, this compound undergoes isomerization, resulting in a complex mixture of different forms. juniperpublishers.com Research has shown that a solution may contain both syn-(E) and anti-(Z) acyclic isomers. juniperpublishers.com Classical synthesis methods typically yield a mixture of these geometric isomers, and their separation can be challenging. researchgate.net The ratio of the isomers can be influenced by factors such as temperature and the presence of catalysts. researchgate.net

Equilibrium Composition of D-Glucose Oxime in Aqueous Solution
IsomerPercentage
syn-(E) acyclic56.5%
anti-(Z) acyclic13.5%
β-pyranose (cyclic)23%
α-pyranose (cyclic)7%
Data sourced from Finch et al. juniperpublishers.com

In addition to the acyclic E/Z isomers, this compound also exists in cyclic pyranose forms. juniperpublishers.com In the solid state, D-glucose oxime has been shown to exist in the cyclic β-pyranose form. juniperpublishers.com When dissolved in an aqueous solution, it isomerizes to form an equilibrium mixture that includes the β-pyranose (23%) and α-pyranose (7%) anomers, along with the acyclic isomers. juniperpublishers.com

Anomers are stereoisomers of a cyclic saccharide that differ in configuration only at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. In the synthesis of this compound derivatives, particularly glycosides, controlling the stereochemistry at this anomeric center is crucial. High anomeric stereoselectivity can be achieved under specific reaction conditions. conicet.gov.ar For instance, the Koenigs-Knorr reaction is a classic method for preparing β-glycosides with high selectivity. libretexts.org This control is often achieved through a mechanism involving an oxonium ion intermediate, where the participation of a neighboring acetyl group directs the incoming nucleophile (an alcohol) to attack from the opposite side, resulting in the formation of the β-anomer. libretexts.org

Formation and Separation of E/Z (Syn/Anti) Isomers

Functionalization and Derivatization Strategies

The strategic functionalization of this compound allows for the synthesis of complex molecular architectures. By leveraging the reactivity of its different functional groups, chemists can create derivatives such as surfactants, glycoconjugates, and bioactive analogs. These strategies often involve alkylation, acylation, and ligation reactions.

This compound and its derivatives are valuable precursors for creating sugar-based surfactants due to their inherent amphiphilic nature. juniperpublishers.comjuniperpublishers.com A direct and efficient method for synthesizing sugar oxime ether surfactants (SOESurf) involves the chemoselective condensation of a hydrophobic alkoxyamine with the aldehyde group present in the open-chain form of a hydrophilic sugar like glucose. juniperpublishers.com This approach is advantageous as it often does not require the complex steps of protecting and deprotecting the sugar's hydroxyl groups. juniperpublishers.com

The synthesis involves reacting commercially available sugars, including glucose, with various hydrophobic alkoxyamines. juniperpublishers.com For instance, novel amphiphilic carbohydrate-derived oxime ethers can be synthesized from acetobromo-α-D-glucose. mdpi.com The process starts with a biphasic reaction to produce a β-anomeric glycoside, which, after hydrazinolysis and condensation with an aldehyde like decanal, yields the desired amphiphilic product. juniperpublishers.commdpi.com The resulting oxime ether linkage is a Schiff base moiety, with the E isomer being the more thermodynamically stable and predominant product. mdpi.com These non-ionic surfactants exhibit properties influenced by the length of their hydrophobic chains. juniperpublishers.com

Table 1: Synthesis of Sugar Oxime Ether Surfactants (SOESurf)

Sugar ComponentAlkoxyamine/Aldehyde ReactantKey Reaction StepResulting Product ClassReference
GlucoseHydrophobic Alkoxyamines (e.g., CnH2n+1ONH2)Direct condensationSugar Oxime Ether Surfactants juniperpublishers.com
Acetobromo-α-D-glucoseN-hydroxysuccinimide, then DecanalBiphasic glycosidation followed by condensationAmphiphilic Oxime Ethers juniperpublishers.commdpi.com
MaltoseHydrophobic AlkoxyaminesDirect condensationSugar Oxime Ether Surfactants juniperpublishers.com

The hydroxyl groups of glucose and its oxime derivative can be readily functionalized through alkylation and acylation reactions. vedantu.com These reactions produce ethers and esters, respectively, altering the molecule's solubility and reactivity.

Alkylation involves reacting the hydroxyl groups with alkylating agents to form ethers. vedantu.com O-Alkylation of oximes can be performed with reactive alkyl halides in basic media. acs.org For precursors like acetobromo-D-glucose, alkylation with an alcohol in the presence of silver carbonate can be used to introduce an alkyl chain, which can then be further modified to create complex sugar oximes. juniperpublishers.com Metal-mediated reactions, for instance using copper or palladium catalysts, can expand the scope of alkylating agents to include alkenes and ethers. acs.org

Acylation of the hydroxyl groups to form esters is typically achieved using acid anhydrides or acid halides. vedantu.com The complete acetylation of glucose's hydroxyl groups with acetic anhydride (B1165640) results in the formation of glucose pentaacetate. vedantu.combyjus.comshaalaa.com This reaction is significant as it confirms the presence of five hydroxyl groups on the glucose backbone. shaalaa.comstackexchange.com However, glucose pentaacetate does not react with hydroxylamine to form an oxime because the anomeric hydroxyl group is acetylated, preventing the molecule from converting to its open-chain aldehyde form. doubtnut.com Enzymatic acylation, using lipases in organic solvents with reagents like oxime esters, offers a method for regioselective protection of the hydroxyl groups. rsc.org

Table 2: Examples of Alkylation and Acylation of Glucose and its Derivatives

Starting MaterialReagent(s)Reaction TypeProductReference
D-GlucoseAcetic AnhydrideAcylationGlucose Pentaacetate byjus.comshaalaa.com
Acetobromo-D-glucose3-chloropropanol, Silver CarbonateAlkylation3-chloropropyl tetra-O-acetyl-β-D-glucopyranoside juniperpublishers.com
General OximesAlkyl Halides, BaseO-AlkylationO-alkyl oxime ethers acs.org
Tryptanthrin (B1681603) OximeAlkyl Bromide, Na2CO3, DMSOO-AlkylationO-alkyl tryptanthrin oxime ethers frontiersin.org

Oxime ligation is a powerful and widely used bioorthogonal reaction for synthesizing complex glycoconjugates. juniperpublishers.comrsc.org The reaction involves the formation of a stable oxime bond through the condensation of a carbonyl group, such as the aldehyde in the open-chain form of glucose, with an aminooxy group (H₂N-O-R). juniperpublishers.comrsc.org This method is highly valued in bioconjugation because it is chemoselective and proceeds under mild, aqueous conditions, often at neutral pH. rsc.orgresearchgate.net

The versatility of oxime ligation has been demonstrated in the synthesis of a wide range of biomolecules, including glycoproteins, neoglycopeptides, protein-polymer conjugates, and labeled bioconjugates. juniperpublishers.comrsc.org For example, peptides containing an aminooxy functional group can be conjugated with unprotected sugars to form N-glycosylated peptides. juniperpublishers.com The reaction can be catalyzed by aniline and its derivatives, such as 1,4-diaminobenzene, which has been identified as a superior catalyst for constructing oxime-linked glycoconjugates under mild conditions. researchgate.net

Recent advancements have focused on accelerating the ligation process and expanding its compatibility. A one-pot method for Fmoc-group removal and subsequent oxime ligation allows for the rapid modification of peptides with D-glucose in as little as five minutes. rsc.org Furthermore, enzymatic methods can be combined with oxime ligation to create more complex oligosaccharide structures on surfaces like liposomes, which is useful for developing cell-targeting drug delivery systems. rsc.org

The this compound scaffold is a valuable starting point for the synthesis of various bioactive compounds and enzyme inhibitors. juniperpublishers.comjuniperpublishers.com Modifications to the basic structure have led to the discovery of potent inhibitors for targets such as glucose transporters (GLUTs) and acetylcholinesterase. juniperpublishers.comresearchgate.net

A notable application is the development of GLUT1 inhibitors. researchgate.net By analyzing the key pharmacophoric features of known inhibitors, new series of ketoximes have been designed and synthesized. researchgate.net These compounds have demonstrated the ability to block glucose uptake in cancer cells, highlighting their potential as antiproliferative agents. researchgate.net The synthesis of these inhibitors often involves modifying aryl substituents on a core ketoxime structure. researchgate.net

Additionally, certain sugar oximes have been synthesized to act as reactivators for acetylcholinesterase (AChE), an enzyme critical in the nervous system. juniperpublishers.comrsc.org The synthesis strategy for these reactivators may involve the alkylation of a glucose derivative, such as acetobromo-D-glucose, with a linker molecule, followed by reaction with pyridine-aldoxime and subsequent deacetylation. juniperpublishers.com

Table 3: Examples of Bioactive Analogs Synthesized from this compound Derivatives

Bioactive TargetCore StructureGeneral Synthetic StrategyResulting Compound ClassReference
Glucose Transporter 1 (GLUT1)KetoximeModification of aryl substituents on the core oxime structure.Oxime-based GLUT1 inhibitors researchgate.net
Acetylcholinesterase (AChE)Sugar OximeAlkylation of a glucose precursor followed by reaction with pyridine-aldoxime.AChE Reactivators juniperpublishers.com
c-Jun N-terminal kinases (JNKs)Tryptanthrin OximeBase-mediated alkylation or acylation of the oxime group.O-substituted tryptanthrin oxime inhibitors frontiersin.org

Preparation of Glycoconjugates via Oxime Ligation

Chemical Transformations of the Oxime Moiety

The oxime group (C=N-OH) in this compound is itself a reactive functional handle that can be converted into other important chemical groups, notably isoxazoles and nitriles. These transformations further expand the synthetic utility of this compound as a building block in organic chemistry.

Conversion to Isoxazoles: The transformation of sugar oximes into isoxazole (B147169) derivatives typically proceeds through the in-situ generation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an alkyne. juniperpublishers.comrsc.orgresearchgate.net For example, reacting a protected this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of an isoxazoline (B3343090) glucoside in high yield. juniperpublishers.com Another approach involves the oxidation of the oxime with an agent like sodium hypochlorite (B82951) (NaOCl) in the presence of an alkyne to afford the corresponding isoxazole. juniperpublishers.comchim.it This methodology has been applied to synthesize isoxazole-linked glycoconjugates. rsc.org Intramolecular versions of this cycloaddition are also possible, where an alkenyl aldehyde derived from glucose is first converted to an oxime, which then undergoes thermolysis to form a polyhydroxylated hexahydro-1H-cyclopent[c]isoxazole. rsc.org

Conversion to Nitriles: The conversion of an aldoxime to a nitrile is essentially a dehydration reaction. A classic method for this transformation in carbohydrate chemistry is the Wohl degradation, where glucose is converted to its oxime, which is then treated with acetic anhydride. wikipedia.org This step converts the oxime to a nitrile while simultaneously acetylating the hydroxyl groups. wikipedia.org A subsequent step removes the acetate (B1210297) groups and ejects the nitrile, resulting in a shortened sugar chain. wikipedia.org

More contemporary and milder methods have been developed using ruthenium catalysts, such as Grubbs' catalyst (Cl₂(PCy₃)₂Ru=CHPh) or ruthenium(III) chloride (RuCl₃). juniperpublishers.comtandfonline.comtandfonline.com Heating a sugar oxime with a catalytic amount of a ruthenium salt in benzene provides the corresponding sugar nitrile in high yields (70-90%). juniperpublishers.comtandfonline.com A significant advantage of this method is its mild conditions, which allow acid-labile protecting groups, like isopropylidene groups, to remain intact. tandfonline.comtandfonline.com

Table 4: Summary of Oxime Moiety Transformations

TransformationStarting MaterialKey Reagent(s)IntermediateFinal ProductReference
Isoxazole SynthesisProtected this compoundDimethyl Acetylenedicarboxylate (DMAD)NitroneIsoxazoline Glucoside juniperpublishers.com
Isoxazole SynthesisD-ribose oximeDMAD, NaOCl, TriethylamineNitrile OxideSugar-substituted Isoxazole juniperpublishers.com
Nitrile Synthesis (Wohl Degradation)This compoundAcetic AnhydridePentaacetyl glycononitrileSugar Nitrile (part of chain shortening) wikipedia.org
Nitrile Synthesis (Modern)Sugar OximeRuthenium Catalyst (e.g., Grubbs' catalyst)-Sugar Nitrile juniperpublishers.comtandfonline.comtandfonline.com

Nitrosation Reactions of Sugar Oximes

The reaction of sugar oximes with nitrosating agents is a significant pathway for chemical derivatization. The nitrosation of various sugar oximes, including those of glucose, xylose, and lactose, with sodium nitrite (B80452) in hydrochloric acid (NaNO₂/HCl) has been reported to yield 2-(β-glycopyranosyl)-1-hydroxydiazene-2-oxides. juniperpublishers.comresearchgate.netjuniperpublishers.comnih.gov These products are typically isolated as stable salts. juniperpublishers.comresearchgate.netjuniperpublishers.comnih.gov The proposed mechanism for this transformation involves a rapid reaction with the nitrosonium ion (NO⁺). researchgate.net

Research has shown that the specific products can vary depending on the structure of the sugar oxime and the reaction conditions. For example, the nitrosation of fructose (B13574) oxime can regenerate the parent sugar, fructose. juniperpublishers.comresearchgate.netjuniperpublishers.comnih.gov In contrast, mannose oxime reacts with NaNO₂/HCl to form 1-hydroxy-2-(β-D-mannopyranosyl)diazene-2-oxide. researchgate.netnih.gov However, using a different nitrosating agent, isopentyl nitrite, in the presence of a base like cesium hydroxide (B78521) (CsOH) or potassium hydroxide (KOH), leads to the formation of 2-(α-D-mannofuranosyl)-1-hydroxydiazene-2-oxide salts. juniperpublishers.comresearchgate.netjuniperpublishers.com

Further derivatization of these nitrosated products is also possible. Methylation of ammonium (B1175870) 2-(β-D-glucopyranosyl)-1-hydroxydiazene-2-oxide produces a 1-methoxy compound, which can be subsequently benzoylated. researchgate.netresearchgate.net Additionally, starting from glucose O-methyloximes, it is possible to synthesize N-methoxy-N-nitroso-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine. researchgate.netresearchgate.net

Table 1: Nitrosation Reactions of Various Sugar Oximes
Sugar OximeReagentsPrimary ProductReference
This compoundNaNO₂/HCl2-(β-D-glucopyranosyl)-1-hydroxydiazene-2-oxide salt juniperpublishers.comresearchgate.netnih.gov
Xylose OximeNaNO₂/HCl2-(β-D-xylopyranosyl)-1-hydroxydiazene-2-oxide salt juniperpublishers.comresearchgate.netnih.gov
Lactose OximeNaNO₂/HCl2-(β-lactosyl)-1-hydroxydiazene-2-oxide salt juniperpublishers.comresearchgate.netnih.gov
Fructose OximeNaNO₂/HClFructose researchgate.netnih.gov
Mannose OximeNaNO₂/HCl1-hydroxy-2-(β-D-mannopyranosyl)diazene-2-oxide researchgate.netnih.gov
Mannose OximeIsopentyl nitrite / CsOH or KOH2-(α-D-mannofuranosyl)-1-hydroxydiazene-2-oxide salt juniperpublishers.comresearchgate.net

Beckmann Rearrangements and Fragmentation Pathways

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile, typically under acidic conditions. masterorganicchemistry.comslideshare.netaakash.ac.in The outcome of the reaction is largely dependent on the structure of the starting oxime and the stability of potential intermediates. The "normal" Beckmann rearrangement involves the migration of an alkyl or aryl group anti-periplanar to the oxime's leaving group, leading to an N-substituted amide. iitm.ac.inrsc.org

Alternatively, if the group alpha to the imino carbon can effectively stabilize a positive charge, a competing pathway known as the Beckmann fragmentation or "abnormal" Beckmann reaction occurs. aakash.ac.inrsc.org This fragmentation pathway results in the formation of a nitrile and a carbocationic fragment. aakash.ac.inrsc.org

In carbohydrate chemistry, the Beckmann rearrangement has been applied to sugar-derived oximes. For instance, oximes derived from glucose and xylose have been shown to undergo rearrangement in the presence of a heterogeneous catalyst, such as silica-supported molybdenum(VI) oxide (MoO₃/SiO₂). iitm.ac.in These reactions yield regioisomeric mixtures of the corresponding amides (lactams). iitm.ac.in

A notable example of Beckmann fragmentation is observed with the oxime of dihydrolevoglucosenone, a compound readily derived from cellulose. rsc.org Due to the presence of two ring-oxygen atoms that can stabilize a positive charge on the adjacent carbon, this oxime exclusively undergoes an abnormal Beckmann reaction, also described as a Grob fragmentation. rsc.org The reaction of the corresponding oxime acetate in refluxing acetic anhydride leads to the formation of nitrile products. rsc.org This highlights how the inherent structural features of a sugar derivative can dictate the reaction pathway, favoring fragmentation over a normal rearrangement. rsc.org

Table 2: Beckmann Rearrangement and Fragmentation of Sugar-Derived Oximes
Starting MaterialCatalyst/ConditionsReaction TypeProductsReference
Glucose-derived oximeMoO₃/SiO₂ or β-zeolite, refluxing ethanolBeckmann RearrangementRegioisomeric mixture of amides (lactams) iitm.ac.in
Xylose-derived oximeMoO₃/SiO₂ or β-zeolite, refluxing ethanolBeckmann RearrangementRegioisomeric mixture of amides (lactams) iitm.ac.in
Dihydrolevoglucosenone oxime acetateAcetic anhydride, refluxBeckmann Fragmentation (Abnormal)Nitrile products rsc.org

Spectroscopic and Structural Elucidation of Glucose Oxime and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the detailed structural and conformational analysis of glucose oxime in solution. iosrjournals.orgauremn.org.brglycoforum.gr.jp It provides critical insights into the isomeric forms present and allows for the unambiguous assignment of structures for its functionalized derivatives. iosrjournals.org

Isomeric Distribution and Conformational Analysis

In the solid state, D-glucose (B1605176) oxime exists in a cyclic β-pyranose form. researchgate.netrsc.orgjuniperpublishers.com However, when dissolved in an aqueous solution, it undergoes mutarotation and isomerizes into a complex equilibrium mixture. This mixture consists of cyclic and acyclic forms. researchgate.netrsc.orgjuniperpublishers.com A study using ¹H NMR spectroscopy determined the distribution in an aqueous solution to be approximately:

Computational Chemistry and Modeling Approaches for Glucose Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the intrinsic properties of glucose oxime at the electronic level.

DFT calculations are employed to determine the optimized geometry, electronic structure, and reactivity descriptors of the different isomers of this compound. By using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can model the molecule with high accuracy. mdpi.commdpi.comnih.gov

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org For the various isomers of this compound, the distribution and energies of these orbitals reveal sites susceptible to nucleophilic or electrophilic attack. For instance, the LUMO is often localized around the C=N bond, indicating its role as an electron acceptor in reactions.

Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP) maps, visualize the charge distribution and predict sites for intermolecular interactions. chemrxiv.org In this compound, the oxygen and nitrogen atoms of the oxime group and the hydroxyl groups are typically regions of negative potential, attractive to electrophiles, while the hydrogen atoms are regions of positive potential.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand delocalization and hyperconjugative interactions within the molecule. rsc.org For this compound, NBO analysis can quantify the stabilization energies arising from interactions like n → σ* transitions, which involve the lone pairs of oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions are crucial in determining the conformational preferences and the unusual reactivity patterns observed in related oxime systems. rsc.org

Table 1: Calculated Electronic Properties of this compound Isomers (Illustrative Data)

Isomer HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
syn-(E)-Acyclic -6.8 -0.5 6.3 3.1
anti-(Z)-Acyclic -6.9 -0.4 6.5 3.5
β-Pyranose -7.2 -0.2 7.0 2.8
α-Pyranose -7.1 -0.1 7.0 3.0

Note: This data is illustrative and based on typical values obtained from DFT calculations for similar organic molecules.

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the experimental characterization of this compound isomers. Theoretical calculations of vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental spectra to confirm the presence and geometry of different isomers. mdpi.comnih.govchemrxiv.org

By calculating the vibrational modes and their corresponding intensities, a theoretical spectrum can be generated. Comparison with experimental FT-IR and Raman spectra allows for precise assignment of vibrational bands to specific functional groups and bending or stretching motions within the molecule. mdpi.comresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data to elucidate the detailed 3D structure in solution. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption spectra of the isomers. mdpi.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, capturing its motion and interactions in a simulated environment, typically in solution. rsc.orgnih.gov

In an aqueous solution, this compound is not a single static structure but a dynamic equilibrium of conformers. rsc.orgjuniperpublishers.com MD simulations can model the transitions between the α-pyranose, β-pyranose, and the open-chain syn and anti isomers. These simulations track the atomic positions over time by solving Newton's equations of motion, providing a detailed picture of the conformational landscape.

Analyses of the simulation trajectories can reveal the relative populations of each isomer, the lifetimes of specific conformations, and the pathways for interconversion. Key dihedral angles, such as those around the C-C bonds in the acyclic form or within the pyranose ring, are monitored to characterize the conformational changes. The stability of the different forms is influenced by intramolecular hydrogen bonds and interactions with the surrounding solvent molecules. nih.gov

By analyzing the radial distribution functions between the solute and solvent atoms, the structure of the solvation shells around different parts of the this compound molecule can be determined. rsc.org This reveals how water molecules arrange themselves to form hydrogen bonds with the hydroxyl and oxime groups, stabilizing certain conformations over others. rsc.org The dynamic nature of these hydrogen bonds, including their formation and breaking, can be quantified to understand their impact on the solute's flexibility and reactivity. rsc.org Furthermore, computational methods can estimate how the solvent environment alters the energy barriers for conformational changes or chemical reactions, providing a link between the molecular structure and observed reactivity in solution. researchgate.net

Conformational Dynamics of this compound in Solution

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. For this compound, docking studies can explore its potential interactions with biological targets like glucose transporters (GLUTs) or enzymes that process glucose. researchgate.netnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. A flexible this compound molecule is then computationally "docked" into the active site of the receptor. A scoring function is used to evaluate the different binding poses, estimating the binding affinity based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. innovareacademics.ininnovareacademics.in

Such studies could reveal whether this compound can act as an inhibitor or a substrate for these proteins. researchgate.net For example, docking into a GLUT transporter could show how the oxime functionality, compared to the original aldehyde of glucose, affects binding affinity and transport. The results can identify key amino acid residues in the binding pocket that interact with the this compound molecule, providing a rationale for its biological activity and guiding the design of new derivatives with enhanced properties. mdpi.com

Table 2: Key Compounds Mentioned

Compound Name
This compound
Glucose

Prediction of Binding Modes with Biological Receptors and Enzymes

Computational modeling, particularly molecular docking, has been instrumental in predicting how this compound or its derivatives orient themselves within the binding sites of various biological targets. These studies provide crucial insights into the potential mechanisms of action and guide the development of new therapeutic agents.

A notable area of research has been the investigation of sugar oximes as reactivators for organophosphate-inhibited acetylcholinesterase (AChE). nih.govacs.org In silico docking experiments have been performed to predict the binding modes of these compounds. For instance, studies on bifunctional and trifunctional sugar oximes have shown that the orientation and binding affinity within the AChE gorge are highly dependent on the linker length between the glucose moiety and the oxime group. nih.govacs.org

In one such study, docking simulations of various sugar-oxime conjugates with human AChE (hAChE) were conducted to determine their binding affinities and optimal poses. nih.gov The results indicated that the sugar portion of the molecule often positions itself at the entrance of the enzyme's active site gorge. nih.govacs.org For example, with a three-carbon atom linker, the sugar moiety of a glucose-containing oxime was predicted to bind between Tyr341 and Tyr337 of VX-inhibited hAChE. nih.gov This positioning is critical as it places the oxime functional group in proximity to the phosphylated serine residue, a requirement for the reactivation of the enzyme. nih.gov

The predicted binding affinities, often expressed as a docking score or free energy of binding (ΔG), help in ranking potential candidates. While specific data for "this compound" is not detailed, analogous sugar oximes have been studied. For example, the binding affinities for some bifunctional sugar oximes for hAChE were calculated, showing that linker length is a key determinant of binding. nih.govacs.org

Table 1: Predicted Binding Affinities and Distances for Sugar Oxime Analogues in Complex with Inhibited hAChE This table presents hypothetical data for this compound based on findings for analogous compounds reported in the literature.

CompoundTarget EnzymePredicted Binding Affinity (ΔG, kcal/mol)Predicted Distance from Oxime Oxygen to Target Atom (Å)Key Interacting Residues
This compound (3-carbon linker)VX-inhibited hAChE-8.64.2Tyr341, Tyr337
This compound (4-carbon linker)VX-inhibited hAChE-9.010.7-
This compound (3-carbon linker)GB-inhibited hAChE-8.29.2-

Source: Hypothetical data based on findings from studies on analogous sugar oximes. nih.govacs.org

Elucidation of Key Intermolecular Interactions

The stability and specificity of the binding of this compound derivatives to their biological targets are governed by a network of intermolecular interactions. Computational methods are pivotal in identifying and characterizing these interactions at an atomic level.

Hydrogen Bonding: The hydroxyl groups of the glucose moiety and the oxime group itself are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. For example, in studies of oxime ether derivatives with β2-adrenergic receptors, the oxygen and nitrogen atoms of the oxime moiety were found to form hydrogen bonds with serine and asparagine residues (e.g., Ser 211, Ser 212, Asn 310). mdpi.com Similarly, the hydroxyl groups on the sugar part of this compound would be expected to form a network of hydrogen bonds, anchoring the ligand within the active site. Molecular dynamics simulations on glucose binding to proteins have highlighted the importance of a well-defined network of specific hydrogen bonds for molecular recognition. rsc.org

Hydrophobic and Van der Waals Interactions: While hydrogen bonding is crucial, non-polar interactions also play a significant role. In the context of sugar oximes binding to AChE, π-stacking interactions between the aromatic ring of a tyrosine residue (Tyr341) and a triazole moiety in trifunctional sugar oximes were shown to stabilize the complex. nih.govacs.org Although this compound lacks a large aromatic system, the aliphatic chain of the glucose ring can engage in favorable van der Waals contacts with non-polar residues in the binding site. Shape complementarity, driven by these nonpolar interactions, has been identified as a major driving force for glucose binding in enzymes like pyranose dehydrogenase. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of these interactions, allowing researchers to observe the stability of hydrogen bonds and the conformational changes in both the ligand and the protein over time. biointerfaceresearch.comrsc.org For instance, MD simulations can reveal how water molecules mediate interactions between the ligand and the protein and can be used to calculate the binding free energy, offering a more rigorous prediction than docking scores alone. researchgate.netplos.org

Table 2: Summary of Key Intermolecular Interactions for this compound Analogues This table summarizes common interactions observed in computational studies of molecules structurally related to this compound.

Type of InteractionThis compound Moiety InvolvedPotential Interacting Amino Acid ResiduesReferences
Hydrogen BondingOxime group (-NOH), Hydroxyl groups (-OH)Serine, Asparagine, Tyrosine, Aspartic Acid, Glutamic Acid nih.govmdpi.comrsc.org
π-StackingN/A (unless modified with an aromatic group)Tyrosine, Phenylalanine, Tryptophan nih.govacs.org
Hydrophobic/Van der WaalsGlucose ring (aliphatic C-H)Leucine, Isoleucine, Valine, Alanine nih.gov
Electrostatic InteractionsPolar groups (Oxime, Hydroxyls)Charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine) biointerfaceresearch.com

Source: Compiled from findings on analogous compounds.

Biochemical Interactions and Mechanistic Studies of Glucose Oxime

Enzyme Interaction and Inhibition Mechanisms

Glucose oxime and related compounds have been studied for their ability to interact with and inhibit various enzymes, which is crucial for their potential biological activities.

Inhibition of Glucose Transporters (GLUTs) and Related Glycolytic Enzymes

Oxime-based compounds have been identified as a novel class of inhibitors targeting glucose transporters (GLUTs), particularly GLUT1. mdpi.comnih.govresearchgate.net GLUT1 is a protein crucial for transporting glucose across the cell membrane and is often overexpressed in cancer cells to meet their high energy demands. mdpi.comwjgnet.com The mechanism involves these oxime-based inhibitors binding to the GLUT1 transporter, which hinders glucose uptake, as demonstrated in H1299 human non-small cell lung cancer cells. mdpi.comnih.govresearchgate.net This action effectively limits the energy supply to these cells. nih.gov

The primary inhibitory action is on glucose transport, which subsequently affects the entire glycolytic pathway. By reducing the amount of glucose entering the cell, the substrates for key glycolytic enzymes such as hexokinase, phosphofructokinase, and pyruvate (B1213749) kinase are limited. mdpi.com This upstream inhibition of transport is a powerful way to downregulate the high rate of glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells. mdpi.comnih.gov

Research into specific salicylketoxime derivatives has quantified their inhibitory potency. nih.gov

Table 1: Inhibitory Activity of Representative Salicylketoxime Derivatives on GLUT1-Mediated Glucose Uptake

CompoundGLUT1 Inhibition IC₅₀ (µM)Reference
Ketoxime 3f7.0 nih.govresearchgate.net
Ketoxime 3o11.1 nih.gov
Ketoxime 3e15.7 nih.gov
Phloretin (Reference Inhibitor)10.9 nih.gov
WZB117 (Reference Inhibitor)10.9 nih.gov

Mechanistic Studies of Acetylcholinesterase Reactivation

Glucose oximes, also referred to as glucoconjugated or sugar oximes, have been engineered as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. rsc.orgacs.orgnih.gov The primary challenge with standard oxime reactivators is their inability to cross the blood-brain barrier due to a permanent positive charge. rsc.orgnih.govnih.gov By attaching a glucose moiety, these compounds can potentially be recognized by glucose transporters at the blood-brain barrier, facilitating their entry into the central nervous system. rsc.orgacs.org

The reactivation mechanism relies on the oxime group (-NOH), which acts as a potent nucleophile. rsc.orgnih.gov It performs a nucleophilic attack on the phosphorus atom of the organophosphate that is covalently bound to a serine residue in the AChE active site. nih.gov This reaction cleaves the bond between the enzyme and the inhibitor, thereby regenerating the active AChE and restoring its normal function of hydrolyzing acetylcholine. nih.gov Structural studies have shown that the sugar portion of the molecule can interact with amino acid residues within the enzyme's gorge, such as Tyr341 and Tyr337, helping to correctly position the oxime group for its attack on the inhibited serine. acs.org

Interactions with Glycosidases (e.g., α-amylase, α-glucosidase)

Derivatives of this compound have shown significant inhibitory activity against α-glucosidase and α-amylase, enzymes that are key to carbohydrate digestion. tandfonline.comresearchgate.net Inhibiting these enzymes can slow the breakdown of complex carbohydrates into absorbable glucose, a therapeutic strategy for managing post-meal blood sugar spikes. mdpi.com

Studies on oleanolic acid oxime ester derivatives, for example, have demonstrated potent, reversible, and mixed-type inhibition of both α-glucosidase and α-amylase. tandfonline.com A mixed-type inhibition mechanism indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking simulations suggest these compounds interact with the enzymes through a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. tandfonline.comresearchgate.net

The inhibitory potential of these oxime derivatives has been quantified and, in some cases, shown to be significantly more potent than the clinical drug acarbose. tandfonline.comfrontiersin.org

Table 2: Inhibitory Activity of Representative Oleanolic Acid Oxime Ester Derivatives

Compoundα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Reference
Oxime Ester 3a0.35Not specified as highest tandfonline.comresearchgate.net
Oxime Ester 3fNot specified as highest3.80 tandfonline.comresearchgate.netmedchemexpress.comchemsrc.com
Acarbose (Reference)~665~100 tandfonline.comfrontiersin.org

Cellular and Molecular Pathway Modulation

The interaction of this compound with cellular components leads to significant changes in molecular pathways, affecting fundamental processes like glucose uptake and cell proliferation.

Effects on Glucose Uptake in Cellular Systems

Consistent with their mechanism as GLUT1 inhibitors, oxime-based compounds effectively block glucose uptake in cellular models. nih.govnih.gov This effect is particularly pronounced in cancer cells, which are highly dependent on glucose. mdpi.comwjgnet.com The inhibition has been directly visualized and quantified in laboratory settings using fluorescent glucose analogs, such as 2-NBDG. nih.govnih.gov In these experiments, cells treated with oxime inhibitors show a marked reduction in fluorescence compared to untreated cells, confirming a significant decrease in glucose transport across the cell membrane. nih.gov

Studies on human non-small cell lung cancer (NSCLC) cells (H1299 line) have shown that various salicylketoxime derivatives can inhibit glucose uptake with IC₅₀ values in the low micromolar range, demonstrating potent activity at the cellular level. nih.govresearchgate.net

Table 3: Cellular Glucose Uptake Inhibition by Salicylketoxime Derivatives in H1299 Cells

CompoundGlucose Uptake Inhibition IC₅₀ (µM)Reference
Ketoxime 3f7.0 nih.gov
Ketoxime 3o11.1 nih.gov
Ketoxime 3e15.7 nih.gov

Modulation of Cell Proliferation (Mechanistic Insights)

The blockade of glucose uptake by this compound derivatives directly impacts cell proliferation, especially in cancer cells. nih.govnih.gov By limiting the primary energy source, these inhibitors can slow or halt cell growth and division. aacrjournals.org The anti-proliferative effects of methyl-ketoxime derivatives have been observed in human non-small cell lung cancer cell lines with IC₅₀ values ranging from 18-46 µM. nih.gov

The mechanistic basis for this anti-proliferative effect involves several key cellular pathways:

Energy Stress and AMPK/mTOR Signaling: Reduced intracellular glucose leads to lower ATP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. aacrjournals.orgmdpi.com Activated AMPK can then inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade that promotes cell growth and proliferation. frontiersin.orgspringermedizin.denih.gov Inhibition of mTOR signaling effectively puts a brake on the cell's growth machinery. mdpi.com

Cell Cycle Arrest: By disrupting the energy supply and related signaling, GLUT1 inhibition can cause cells to arrest in their division cycle. aacrjournals.orgnih.gov Studies where GLUT1 was silenced showed an accumulation of cells in the G1 phase, preventing them from proceeding to the S phase where DNA is replicated. bmbreports.org This arrest is a direct consequence of the cell's inability to meet the metabolic demands of proliferation. aacrjournals.org

Table 4: Anti-proliferative Activity of Representative Salicylketoxime Derivatives in H1299 Cells

CompoundCytotoxicity IC₅₀ (µM)Reference
Ketoxime 3e17.8 nih.gov
Ketoxime 3o30.3 nih.gov
Ketoxime 3f45.8 nih.govresearchgate.net

Interactions with Nucleic Acids and Phages

Reaction of this compound with DNA and RNA

Early research has suggested that this compound can interact with nucleic acids, potentially leading to mutagenic effects. Studies have explored the reaction of this compound with DNA and RNA, indicating that the compound may affect the synthesis and structure of these crucial macromolecules.

Further research has also touched upon the effect of this compound on DNA synthesis. kyushu-u.ac.jp It has been observed that this compound can influence the processes of DNA replication and RNA transcription. kyushu-u.ac.jp However, the precise mechanisms of this influence, whether through direct binding, intercalation, or interference with the enzymatic machinery, remain an area requiring more in-depth investigation.

The potential for this compound to act as a mutagen has been a subject of interest. nih.gov Mutagens are chemical agents that can cause changes in the genetic material of an organism. The interaction of this compound with DNA and its components raises the possibility of it inducing mutations. nih.gov However, comprehensive studies detailing the specific types of mutations, the frequency of their occurrence, and the cellular repair mechanisms responding to this compound-induced DNA alterations are limited. Other studies on different oxime compounds have shown varied results regarding their mutagenic and genotoxic potential, with some showing no such effects. researchgate.netnih.gov This highlights the need for specific and detailed toxicological profiling of this compound itself.

Table 1: Summary of Early Research on this compound Interaction with Nucleic Acids

Aspect Investigated Key Findings/Implications Supporting Evidence
Direct Reaction This compound reacts with components of DNA and RNA. Spectrophotometric changes observed. nih.gov
Effect on Synthesis Influences DNA and RNA synthesis processes. Noted effects on DNA polymerase and ligase activity. kyushu-u.ac.jp

Studies on Bacteriophage Interaction

The interaction of this compound with bacteriophages, which are viruses that infect bacteria, has also been a subject of early scientific inquiry. Specifically, studies have been conducted on the interaction between this compound and the T4 bacteriophage. nih.gov

Research from 1967 indicated that this compound has an effect on coliphages, a group of bacteriophages that infect Escherichia coli, with T4 being a prominent member. nih.gov The study suggested that this compound can chemically interact with the phage particles, potentially affecting their structure and infectivity. The viral DNA and RNA within the bacteriophage were also implicated as targets of this compound's action. nih.gov

The T4 phage is known for its unique DNA composition, where cytosine is replaced by 5-hydroxymethylcytosine, which can be further modified by glucosylation. uniprot.orgnih.gov This glucosylation protects the phage DNA from host restriction enzymes. uniprot.org While there is extensive research on the enzymatic transfer of glucose to the T4 phage DNA, the direct interaction of this compound with the phage or its nucleic acids is a distinct area of study. The early research suggests that this compound's interaction is a chemical one, rather than a metabolic process mediated by phage enzymes. nih.gov

The implications of such an interaction could be significant, potentially leading to the inactivation of the bacteriophage. This has relevance in the context of using phages for therapeutic or biocontrol purposes, where their stability and infectivity are paramount. However, the available literature on the specific mechanisms of this compound's interaction with bacteriophages is not extensive, and more modern research is needed to fully elucidate these processes.

Transport Mechanisms Across Biological Barriers

Facilitated Transport via Glucose Transporters (e.g., Blood-Brain Barrier)

A significant area of research concerning this compound and its derivatives is their potential to cross biological barriers, most notably the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, but it also poses a major challenge for the delivery of therapeutic agents to the central nervous system (CNS). kyushu-u.ac.jpresearchgate.net

The primary strategy being explored for transporting oximes across the BBB is to utilize the body's own transport systems, specifically the glucose transporters (GLUTs). nih.gov GLUTs are a family of membrane proteins responsible for the facilitated diffusion of glucose into cells. nih.govnih.govpw.live Since the brain has a high demand for glucose, GLUTs, particularly GLUT1, are highly expressed in the endothelial cells that form the BBB. kyushu-u.ac.jpnih.govpw.live

The concept involves creating glucose-oxime conjugates, where the oxime molecule is attached to a glucose molecule. kyushu-u.ac.jp The hypothesis is that the glucose moiety of the conjugate will be recognized by the GLUTs on the BBB, allowing the entire molecule to be transported into the brain. nih.govkyushu-u.ac.jp Once inside the brain, the glucose can be metabolized, releasing the active oxime. kyushu-u.ac.jp This approach is being investigated as a way to deliver oxime-based acetylcholinesterase (AChE) reactivators to the brain to treat organophosphate poisoning. nih.govkyushu-u.ac.jpmdpi.com

Studies have shown that this facilitated transport strategy is feasible. Glucose-oxime conjugates have been synthesized and have demonstrated the ability to cross in vitro models of the BBB. nih.govmdpi.com Furthermore, some of these conjugates have shown efficacy in reducing the central effects of organophosphate-induced toxicity in animal models, providing indirect evidence of their ability to penetrate the CNS. nih.gov

Table 2: Glucose Transporters and Their Relevance to this compound Transport

Transporter Location Relevance to this compound Transport
GLUT1 Blood-brain barrier, red blood cells, placenta nih.govpw.live Primary target for facilitating the transport of glucose-oxime conjugates into the brain. nih.govkyushu-u.ac.jp
GLUT2 Liver, pancreas, small intestine nih.govneb.com Involved in glucose sensing and bidirectional transport; less of a direct target for brain delivery.
GLUT3 Neurons, placenta nih.govnih.gov High-affinity transporter, important for neuronal glucose uptake.

Structural Requirements for Permeation Enhancement

The successful transport of glucose-oxime conjugates across the BBB via GLUTs is highly dependent on the structural features of the conjugate. The molecule must retain a sufficient affinity for the glucose transporter to be effectively transported, while also being stable in the bloodstream and able to release the active oxime once in the brain.

Several structural aspects have been identified as being critical for enhancing the permeation of these conjugates:

The Sugar Moiety: The type of sugar used can influence the affinity for different GLUT isoforms. While D-glucose (B1605176) is the natural substrate for GLUT1, other sugars like D-mannose and D-galactose can also be recognized, albeit with potentially different affinities. scielo.br The anomeric configuration (α or β) of the glycosidic bond can also play a role in transporter recognition and stability. doubtnut.com

The Linker: The chemical linker that connects the glucose molecule to the oxime is a crucial component. Its length, flexibility, and chemical nature can significantly impact the conjugate's ability to bind to the transporter. mdpi.com Research has shown that the length of the alkyl chain in the linker is a key parameter for the binding of sugar-oxime reactivators to their target enzyme, and likely also affects their interaction with transporters. mdpi.com

The Point of Attachment: The position on the glucose molecule where the linker is attached is critical. Modifications at certain positions of the glucose ring are better tolerated by the glucose transporters than others. scielo.br Attaching the linker to positions that are not essential for transporter binding is key to maintaining high affinity. scielo.br

Recent studies have explored the use of a triazole ring within the linker structure. mdpi.comgoogle.com The inclusion of a triazole moiety has been shown to improve the affinity of some compounds for their target enzymes and may also enhance the binding to glucose transporters through favorable interactions within the transporter's binding site. mdpi.comgoogle.com

Table 3: Key Structural Considerations for Glucose-Oxime Permeation Enhancement

Structural Feature Importance for Permeation Examples/Findings
Sugar Moiety Determines affinity for GLUTs. D-glucose is the primary choice for GLUT1 targeting. scielo.br
Linker Length Affects binding to both transporter and target enzyme. The length of the carbon chain is a critical parameter. mdpi.com
Linker Composition Influences stability and interaction with the transporter. Triazole rings in the linker may improve affinity. mdpi.comgoogle.com

Analytical Chemistry Applications of Glucose Oxime Derivatives

Derivatization for Chromatographic Analysis

Derivatization is a crucial step in the analysis of carbohydrates like glucose, as it converts the polar, non-volatile sugar molecules into more volatile and thermally stable compounds suitable for chromatographic analysis. restek.comshimadzu.comrsc.org This process typically involves reacting the hydroxyl and carbonyl groups of the sugar with a derivatizing agent. doi.org For glucose, this often involves a two-step process: oximation followed by silylation or acetylation. thermofisher.comwiley.com

Methoxime and Trimethylsilyl-Oxime (TMSO) Derivatization for GC-MS Analysis

A widely used derivatization method for glucose analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is the formation of methoxime-trimethylsilyl (TMSO) derivatives. shimadzu.comwiley.com This two-step process begins with methoximation, where the carbonyl group of glucose reacts with methoxyamine hydrochloride in a solvent like pyridine (B92270). nih.govmdpi.com This initial step is critical as it prevents the formation of multiple anomeric forms of glucose in solution, which would otherwise lead to complex chromatograms. rsc.orgrsc.org Instead, it produces two stable stereoisomers, the syn and anti forms of the glucose oxime. shimadzu.comrsc.org

The second step is trimethylsilylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added. restek.comshimadzu.comrsc.org This reagent replaces the active hydrogen atoms on the hydroxyl groups of the this compound with trimethylsilyl (B98337) (TMS) groups. rsc.org The resulting TMSO-glucose derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. shimadzu.comrsc.org This derivatization strategy is broadly applicable for the simultaneous analysis of various metabolites, including amino acids, organic acids, and sugars. shimadzu.com

The formation of two distinct peaks for the syn and anti isomers can be an advantage in identification. researchgate.net For instance, with aldohexoses like glucose, the syn form is typically the major product. researchgate.net

Application in LC-MS for Polar Metabolites

While GC-MS often requires derivatization to increase volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is generally more suited for the analysis of polar and non-volatile compounds. lcms.czhpst.cz However, derivatization can still be beneficial in LC-MS analysis of polar metabolites like glucose to improve chromatographic separation and detection sensitivity. doi.org

For instance, derivatization can help to resolve structurally similar sugars and overcome challenges associated with their high polarity in certain LC methods. restek.comdoi.org One common derivatizing agent for LC analysis of sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP). doi.orgnih.gov The reaction of glucose with PMP forms a derivative that can be more accurately analyzed by HPLC with UV detection. nih.gov

Hydroxylamine (B1172632) and its derivatives can also be used to trap and analyze reactive carbonyl-containing metabolites in complex biological samples by LC-MS/MS. nih.gov This approach has been successfully used to quantify labile metabolites, demonstrating the utility of oxime formation in targeted metabolomics. nih.gov Techniques like hydrophilic interaction chromatography (HILIC) coupled with high-resolution mass spectrometry are also powerful tools for the comprehensive analysis of polar metabolites, including underivatized sugars. hpst.cz

Optimization of Derivatization Conditions

The efficiency and reproducibility of glucose analysis are highly dependent on the conditions of the derivatization reaction. Therefore, optimizing these parameters is a critical aspect of method development.

Effect of Reaction Time, Temperature, and Reagent Concentration

The key parameters that influence the yield and completeness of the derivatization reaction are time, temperature, and the concentration of the derivatizing reagents. frontiersin.org

For the methoximation step, incubation times and temperatures are frequently reported in the range of 30 to 90 minutes at 37–70°C, or for longer periods like 16 hours at room temperature. frontiersin.org For example, a common protocol involves heating the sample with methoxyamine hydrochloride in pyridine at 70°C for 60 minutes. nih.gov Another study found that for glucose, methoximation at 37°C for a minimum of 60 minutes yielded better detection. frontiersin.org

Similarly, the subsequent silylation step is also sensitive to reaction time and temperature. Typical conditions range from 30 to 120 minutes at temperatures between 30°C and 70°C. frontiersin.org One method specifies adding the silylating agent and heating at 70°C for 30 minutes. restek.com The concentration of the reagents is also crucial. For example, a methoxyamine hydrochloride solution of 20 mg/mL in pyridine is commonly used for methoximation. mdpi.com

The optimization of these conditions is often a balance. For instance, while higher temperatures can accelerate the reaction, they might also lead to the degradation of certain metabolites. frontiersin.org Therefore, careful optimization is necessary to ensure complete derivatization without compromising the integrity of the analyte.

Below is an interactive table summarizing typical derivatization conditions for glucose:

ParameterMethoximationSilylation
Reagent Methoxyamine hydrochloride in pyridineMSTFA or BSTFA
Temperature 30°C - 70°C37°C - 70°C
Time 30 - 90 minutes30 - 60 minutes

Enhancing Volatility and Thermal Stability for Chromatography

The primary purpose of derivatizing glucose for GC analysis is to enhance its volatility and thermal stability. ajrsp.comrsc.org Sugars in their native form are highly polar due to the presence of multiple hydroxyl groups, which leads to strong intermolecular hydrogen bonding. restek.com This makes them non-volatile and prone to thermal decomposition at the high temperatures used in GC injectors and columns. ajrsp.comthermofisher.com

The derivatization process addresses this issue by replacing the active hydrogens on the hydroxyl groups with non-polar functional groups, such as trimethylsilyl (TMS) or acetyl groups. ajrsp.comthermofisher.comrsc.org This modification significantly reduces the polarity of the molecule and disrupts the hydrogen bonding network, thereby increasing its volatility. ajrsp.com

The resulting derivatives, such as TMSO-glucose, are much more stable at high temperatures, allowing them to be vaporized without degradation and successfully traverse the GC column for separation and subsequent detection by the mass spectrometer. thermofisher.comrsc.org The enhanced stability of the derivatized glucose also contributes to improved chromatographic peak shapes and better resolution from other components in the sample matrix. thermofisher.com Studies have shown that increasing column temperature can lead to the degradation of underivatized glucose in normal-phase HPLC, highlighting the importance of thermal stability. usp.brnih.gov

Quantitative Analysis of Carbohydrates

Derivatization to form glucose oximes is a cornerstone of many quantitative methods for carbohydrate analysis, particularly in complex biological samples. nih.govnih.gov For instance, GC-MS methods utilizing methoxime peracetate derivatives have been developed for the accurate quantification of glucose and fructose (B13574) in clinical samples like plasma and serum. nih.govnih.gov

In these methods, unique fragment ions generated from the derivatized glucose during mass spectrometry are used for quantification. nih.govnih.gov This fragmentography approach, often combined with the use of stable isotope-labeled internal standards, allows for high sensitivity and specificity. nih.govnih.gov Such GC-MS assays can achieve lower limits of detection compared to traditional enzymatic assays, which is particularly advantageous when analyzing low-concentration sugars in the presence of high concentrations of glucose. nih.govnih.gov

The derivatization process, by creating stable derivatives with characteristic mass spectral fragmentation patterns, enables reliable and reproducible quantification of glucose and other carbohydrates in a variety of matrices, from clinical samples to food and beverage products. rsc.orgwiley.comnih.gov

The following table presents data from a study quantifying glucose and fructose in plasma samples using a GC-MS method with methoxime peracetate derivatization.

AnalyteAverage Concentration (mM)Standard Deviation (mM)
Glucose6.192.72
Fructose0.0460.025
Data from plasma samples of patients evaluated for diabetes. nih.gov

Quantification of Glucose and Fructose in Complex Matrices

A significant application of this compound formation is the accurate quantification of glucose and its isomer, fructose, in complex biological and food matrices where direct analysis is hindered by interfering substances. ajrsp.comnih.gov Derivatization to methyloxime peracetate or trimethylsilyl (TMS) oxime derivatives allows for robust and sensitive quantification using GC-MS. ajrsp.comnih.govnih.gov

This method has been successfully applied to determine sugar content in various foods. For instance, a study on date juice used oximation followed by silylation to identify and quantify the sugars present. The analysis identified glucose, fructose, and sucrose, with subsequent enzymatic assays confirming the quantities. mdpi.com The results indicated that 1 gram of the date juice sample contained a total of 0.5275–0.5507 g of glucose and fructose combined. mdpi.com

In clinical chemistry, this derivatization strategy is crucial for measuring glucose and fructose in serum or plasma. nih.govnih.gov The low concentration of fructose relative to glucose in blood makes its measurement particularly challenging. ajrsp.comnih.gov A GC-MS method using methyloxime peracetate derivatives was developed to overcome this. nih.govnih.gov This method relies on unique mass fragments generated from the derivatives during mass spectrometry: a C1-C2 fragment is characteristic of glucose, while a C1-C3 fragment is formed from fructose, enabling their distinct quantification even when they are present in the same sample. nih.govnih.gov This GC-MS assay demonstrated a lower limit of detection compared to traditional enzymatic methods, proving essential for samples where fructose concentrations were too low to be measured otherwise. nih.gov

Table 1: Quantification of Sugars in Date Juice Using GC-MS after Oximation/Silylation mdpi.comnih.gov
SugarDerivatization MethodAnalytical TechniqueMatrixReported Concentration (per gram of sample)
Glucose + FructoseOximation followed by SilylationGC-MSDate Juice0.5275–0.5507 g
SucroseSilylation onlyGC-MSDate Juice0.064–0.068 g
Free Sugars (including Glucose)Trimethylsilylated oximes or ethersGas-Liquid Chromatography (GLC)Various High-Consumption FoodsQuantification performed

Resolution and Quantification of Isomeric Forms (Syn/Anti, Anomers)

The oximation of reducing sugars like glucose introduces a new layer of isomeric complexity. The reaction of the carbonyl group with an alkoxyamine (like hydroxylamine or methoxyamine) results in the formation of two geometric isomers: syn and anti. mdpi.comcore.ac.uk These isomers arise from the arrangement of substituents around the C=N double bond of the oxime. Consequently, a single sugar typically produces two distinct peaks in a gas chromatogram, corresponding to the syn and anti forms of its oxime derivative. mdpi.commasonaco.orgchromforum.org

The separation and resolution of these isomers are highly dependent on the chromatographic conditions, particularly the stationary phase of the GC column. core.ac.uk For aldohexoses, the syn isomer is generally the major product. researchgate.net Studies have shown that for disaccharides with a glucose-reducing moiety, the syn (E) isomer is the major, earlier-eluting peak, while the anti (Z) isomer is the minor, later-eluting one. The ratio between the two can range from 3:1 to 10:1. In some applications, it is advantageous to select a stationary phase on which the peaks of the syn and anti isomers coincide to simplify the chromatogram. core.ac.ukchalmers.se However, for detailed structural studies or specific quantification, their separation is necessary.

For example, the GC-MS analysis of oximated and silylated standard d-glucose (B1605176) shows two distinct peaks for the syn and anti forms at retention times of 3.95 and 3.99 minutes, respectively. mdpi.com Similarly, fructose derivatives also show two peaks for their syn and anti isomers. mdpi.com In addition to the syn/anti isomers, glucose in solution exists as a mixture of cyclic anomers (α and β) in equilibrium with the open-chain form. juniperpublishers.comnih.gov The oximation reaction effectively "traps" the open-chain form, preventing the formation of multiple peaks from different anomers during GC analysis, which is a major advantage of this derivatization technique. restek.comchromforum.org One study noted that in an aqueous solution, D-glucose oxime exists as a mixture of β-pyranose (23%), α-pyranose (7%), anti-(Z) open-chain (13.5%), and syn-(E) open-chain (56.5%) forms. juniperpublishers.com

Table 2: Chromatographic Separation of Glucose and Fructose Oxime Isomers mdpi.com
CompoundIsomerRetention Time (min)Analytical Method
Fructose (Oximated/Silylated)Syn-form3.88GC-MS
Anti-form3.905
D-Glucose (Oximated/Silylated)Syn-form3.95
Anti-form3.99

Applications in Metabolomics and Biomarker Discovery

Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, heavily relies on analytical techniques like GC-MS to profile a wide array of compounds. nih.govnih.gov Derivatization is a critical step in GC-MS-based metabolomics for analyzing polar and non-volatile metabolites, including sugars, organic acids, and amino acids. researchgate.netajrsp.com The oximation of carbonyl groups, followed by silylation of hydroxyl and amine groups, is a standard and widely used procedure to prepare samples for comprehensive metabolic profiling. ajrsp.comuniversiteitleiden.nl

In this context, glucose is a central metabolite, and its accurate measurement is vital for understanding metabolic states in health and disease. metabolon.com The derivatization to this compound enables its inclusion in broad metabolomic screens. These screens can help in the discovery of biomarkers for various conditions, including cancer and metabolic disorders like diabetes. nih.govmetabolon.com For example, metabolomic studies in gastroenterological cancer have analyzed tissue and biofluid samples to find diagnostic and prognostic biomarkers. nih.govresearchgate.net In one such study analyzing esophageal cancer tissue, a variety of metabolites were identified, and their levels were compared between cancerous and non-cancerous tissues. researchgate.net The analytical methods used for these profiles typically involve GC-MS, where glucose and other carbonyl-containing compounds are derivatized to their oxime forms for analysis. nih.govresearchgate.net

The application of this methodology is key to identifying metabolic signatures associated with disease. For instance, a targeted panel of metabolites, including glucose, has been established to assess impaired glucose tolerance, a prediabetic state. metabolon.com By accurately quantifying glucose along with other key metabolites like α-hydroxybutyric acid and oleic acid, researchers can identify individuals at high risk of developing type 2 diabetes and gain insights into the underlying metabolic dysregulation. metabolon.com Therefore, the derivatization to this compound is not just an analytical tool but an enabling technology for biomarker discovery in large-scale clinical and epidemiological research. nih.gov

Table 3: Selected Metabolites Identified in Esophageal Cancer Tissue via Metabolomics (often involving oxime derivatization for GC-MS) researchgate.net
Metabolite ChangeIdentified MetabolitesAnalytical Method
Upregulated in Cancer TissueN-acetylaspartate, Glutamate, Valine, Leucine + Isoleucine, Tyrosine, Methionine, Phenylalanine, Unsaturated lipidsNMR, GC-MS
Downregulated in Cancer TissueCreatine, Glycine, Glutamine, Taurine, Aspartate, myo-Inositol, Cholesterol, Choline, Glucose , Ethanol (B145695), α-Ketoglutarate oxime

Coordination Chemistry of Glucose Oxime

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with glucose oxime typically involves the reaction of a transition metal salt with the ligand in a suitable solvent system. iosrjournals.org The resulting complexes are then studied using various analytical techniques to determine their structure and properties.

Mixed ligand complexes of transition metals like Co(II) and Ni(II) have been synthesized using isonitrosopropiophenone (a type of oxime) as a primary ligand and sugars like (+)-glucose as a secondary chiral ligand. iosrjournals.org The general procedure involves reacting a metal salt, such as cobalt(II) chloride hexahydrate or nickel(II) chloride hexahydrate, with the oxime and glucose in a suitable solvent. iosrjournals.org Similarly, complexes of copper and cobalt with other oxime ligands are readily prepared, suggesting that this compound would react in a similar fashion to yield stable complexes. scispace.combohrium.com The synthesis often results in crystalline solids that can be isolated and purified. biomedgrid.com The stoichiometry of the final complex, such as 1:2 metal-to-ligand ratio, can be controlled by the reaction conditions. ias.ac.in

A combination of spectroscopic and analytical methods is employed to determine the structure of these metal chelates. chemicalpapers.comresearchgate.netscirp.org

Elemental Analysis and Molar Conductance: These fundamental techniques help to establish the empirical formula and the metal-to-ligand ratio of the complex. Molar conductance measurements in solvents like DMF indicate whether the complexes are electrolytic or non-electrolytic in nature. ias.ac.iniosrjournals.orgbiomedgrid.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups are involved in coordination. Key vibrational bands are monitored for shifts upon complexation.

A shift in the ν(C=N) (carbon-nitrogen double bond) and ν(N-O) (nitrogen-oxygen single bond) stretching frequencies of the oxime group indicates its participation in bonding. ias.ac.in

The disappearance or broadening of the ν(O-H) band from the oxime group suggests its deprotonation and coordination of the oximato oxygen. ias.ac.in

Changes in the broad ν(O-H) bands of the glucose hydroxyl groups can signify their involvement in chelation.

NMR Spectroscopy: For diamagnetic complexes (e.g., some Co(III) or Ni(II) complexes), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. A downfield shift of the signals for protons or carbons near a coordination site is typically observed. academie-sciences.frchemicalpapers.com For instance, the equivalence of the four methyl groups in some trans-cobaloxime complexes is confirmed by a single ¹H NMR signal. chemicalpapers.com

Complexes with Transition Metals (e.g., Copper, Cobalt)

Electronic and Magnetic Properties of Metal-Oxime Complexes

The electronic absorption spectra (UV-Vis) of these complexes are characterized by d-d transitions and charge-transfer bands. The energy of the d-d transitions is directly related to the ligand field strength and the coordination geometry. For instance, the electronic spectrum of a six-coordinate Co(II) complex is typically consistent with an octahedral stereochemistry. scispace.com Copper(II) complexes, with a d⁹ configuration, often exhibit broad absorption bands in the visible region, which can be indicative of a square planar or distorted octahedral geometry. ias.ac.in

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the central metal ion. tutorchase.com This information is critical for assigning the correct geometry. For example, Co(II) complexes may have magnetic moments indicative of a tetrahedral or octahedral environment. iosrjournals.orgjocpr.com The magnetic moment for a square planar Co(II) complex is typically lower, around 2.62 B.M. ias.ac.in In some cases, particularly with copper(II), lower-than-expected magnetic moments can suggest antiferromagnetic coupling between adjacent metal centers in a dimeric or polymeric structure. jocpr.com

Electron Spin Resonance (ESR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The ESR spectrum can confirm the ground state of the metal ion (e.g., d(x²-y²)) and provide information about the covalent character of the metal-ligand bonds. biosciencejournals.comresearchgate.net

Future Research Directions for Glucose Oxime

Development of Novel Synthetic Methodologies

The synthesis of glucose oxime and its derivatives is a cornerstone for its application in research and technology. While traditional methods exist, future research will focus on developing more efficient, selective, and environmentally friendly synthetic strategies.

A primary area of development is the use of microwave-assisted synthesis. mdpi.com This technique has been shown to dramatically reduce reaction times from hours to minutes for oxime-linked glycoclusters. mdpi.com Microwave-mediated methods can produce high yields under mild, aqueous conditions, often without the need for protecting groups, which simplifies the synthetic process. mdpi.comjuniperpublishers.com

Another promising direction is the advancement of organocatalysis for oxime formation. Aniline (B41778) and its derivatives, particularly 1,4-diaminobenzene, have been identified as superior catalysts that can accelerate the reaction rate, especially at neutral pH. researchgate.netresearchgate.net This is crucial for creating glycoconjugates with complex, labile carbohydrates that may not withstand harsh acidic conditions. researchgate.net Research into novel catalysts will likely yield even more efficient and selective reactions.

Furthermore, the application of "click chemistry," specifically oxime ligation, will continue to be a major focus. juniperpublishers.com This chemoselective reaction allows for the efficient construction of complex molecular architectures, such as neoglycopeptides and other glycoconjugates, from unprotected sugars. juniperpublishers.comresearchgate.net Future work will likely expand the scope of click-type reactions involving this compound to create increasingly complex and multifunctional biomolecular constructs. juniperpublishers.com The synthesis of specific derivatives, such as N-O linked saccharides via direct glycosylation of sugar oximes, also represents an important frontier. juniperpublishers.com

Synthetic Methodology Key Features Potential Advancements References
Microwave-Assisted Synthesis Rapid reaction times (minutes), high yields, mild aqueous conditions, no need for protecting groups.Optimization for larger, more complex glycoconjugates and continuous flow processes. mdpi.comjuniperpublishers.com
Organocatalysis Accelerated reaction rates at neutral pH, suitable for labile molecules, high chemoselectivity.Discovery of new, more efficient catalysts beyond aniline derivatives. researchgate.netresearchgate.net
Oxime Ligation (Click Chemistry) High efficiency, formation of stable oxime linkages, suitable for unprotected sugars.Broader application in creating multifunctional biomaterials and for in-vivo conjugations. juniperpublishers.comresearchgate.net
Metal-Involving Synthesis Enables specific couplings, such as the Sonogashira cross-coupling for linking glycosyl and pyridine (B92270) moieties.Development of more versatile and greener metal-catalyzed reactions for oxime derivatives. nih.govacs.org

Exploration of Advanced Spectroscopic and Computational Techniques

To fully characterize this compound and its derivatives, future research must leverage and refine advanced analytical techniques. A combination of spectroscopy and computational modeling will be essential for understanding its structure, dynamics, and interactions.

In spectroscopy, Nuclear Magnetic Resonance (NMR) will continue to be a vital tool. It is used to determine the detailed structure of this compound, including the differentiation of its various forms in solution, such as the cyclic α- and β-pyranose forms and the acyclic syn- (E) and anti- (Z) isomers. juniperpublishers.comrsc.org Future efforts will likely involve more advanced NMR experiments to study the conformational dynamics and intermolecular interactions of this compound-containing conjugates in real-time. Mass spectrometry (MS), particularly GC/MS and LC-MS/MS, is critical for the quantitative analysis of this compound and for elucidating the fragmentation patterns of its derivatives. dtic.milnih.gov The development of advanced MS techniques, such as ion mobility spectrometry and gas-phase infrared spectroscopy, will offer unprecedented detail on the 3D structure and isomeric composition of complex glycoconjugates derived from this compound. nih.gov

Computational modeling is a powerful complementary tool. Density Functional Theory (DFT) calculations have been used to investigate reaction mechanisms, such as the role of aniline in catalyzing oxime formation. researchgate.netresearchgate.net Molecular docking and other computational simulations are crucial for predicting how this compound-based molecules bind to biological targets like the GLUT1 glucose transporter and acetylcholinesterase. nih.govdtic.milnih.gov These models provide invaluable insights that can guide the rational design of new inhibitors or reactivators and predict their potential for crossing biological barriers like the blood-brain barrier. dtic.milrsc.org

Technique Application for this compound Future Research Focus References
Nuclear Magnetic Resonance (NMR) Structural elucidation (E/Z isomers, anomers), conformational analysis.Real-time monitoring of isomer interconversion and binding interactions. juniperpublishers.comrsc.org
Mass Spectrometry (MS) Quantitative analysis, fragmentation pattern determination, characterization of conjugates.Application of ion mobility and gas-phase IR spectroscopy for detailed 3D structural analysis. dtic.milnih.govnih.gov
Computational Modeling (DFT, Docking) Mechanistic studies of synthesis, prediction of binding to biological targets (enzymes, transporters).Improving the accuracy of binding affinity predictions and transport models for rational drug design. researchgate.netnih.govdtic.milnih.gov
Surface-Enhanced Raman/IR (SERS/SEIRA) High-sensitivity detection for sensing applications.Optimizing nanostructures and machine learning algorithms for non-invasive glucose monitoring. mdpi.com

Elucidation of Undiscovered Biochemical Pathways

While the core metabolic pathways of glucose, such as glycolysis, are well-established, the precise biochemical fate and influence of this compound are not fully understood. wikipedia.orgmhmedical.com Future research should aim to elucidate how this compound and its metabolites interact with and potentially modulate cellular machinery.

A key area of investigation is its interaction with glucose metabolism. Oxime-based compounds have been identified as inhibitors of the glucose transporter GLUT1, which is overexpressed in many cancer cells. nih.govresearchgate.netnih.gov Further research could uncover the specific molecular interactions that lead to this inhibition and explore whether this compound affects other glucose transporters or key glycolytic enzymes. researchgate.netufp.pt

Another significant finding is that this compound derivatives can serve as substrates for glycosyltransferases, such as β(1,4)-galactosyltransferase. nih.gov This enzyme can add a galactose unit to a this compound acceptor, demonstrating that the oxime linkage does not prevent recognition by cellular enzymes. nih.gov This opens up the possibility that this compound could be integrated into cellular glycosylation pathways, leading to the formation of novel "neo-glycoconjugates." Future studies should explore the range of glycosyltransferases that can act on this compound and what the downstream biological functions of these novel structures might be.

The role of glucose oximes as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates also points to interactions beyond simple metabolism. nih.govdtic.mil While this is a therapeutic application, it highlights the ability of the molecule to interact specifically with critical enzymes. Research could explore if this compound or its derivatives have off-target effects on other enzymes or signaling pathways.

Integration in Advanced Analytical Platforms

The unique chemoselective reactivity of the oxime group makes it an ideal tool for integration into advanced analytical platforms. juniperpublishers.com The stability and ease of formation of the oxime linkage are valuable for biosensor development, bio-conjugation, and surface modification. researchgate.net

A major application is in the development of biosensors. Oxime ligation provides a robust method for immobilizing biomolecules, such as the enzyme glucose oxidase (GOx), onto various substrates. rsc.org This has been demonstrated with crystalline nanocellulose, where the immobilized enzyme retains its activity for glucose detection. rsc.org Future work will focus on integrating this chemistry into paper-based analytical devices (PADs) and other point-of-care diagnostic platforms for sensitive and cost-effective analysis.

Oxime chemistry is also a powerful tool for bioconjugation and labeling. researchgate.net It allows for the site-specific attachment of this compound to peptides and proteins, which can be used for a variety of applications, including the development of labeled probes for positron emission tomography (PET) imaging. juniperpublishers.comresearchgate.net The ability to create well-defined, multifunctional constructs is a significant advantage. researchgate.net

Furthermore, this compound is instrumental in creating carbohydrate arrays. By immobilizing carbohydrates on a surface through oxime linkages, researchers can create platforms to study carbohydrate-protein interactions, which are fundamental to many biological processes. juniperpublishers.com

Analytical Platform Role of this compound/Oxime Ligation Future Directions References
Biosensors Covalent immobilization of enzymes (e.g., glucose oxidase) and other recognition elements.Development of multiplexed paper-based and electrochemical sensors for point-of-care diagnostics. rsc.orgacs.org
Bioconjugation & Labeling Site-specific modification of proteins, peptides, and nanoparticles for imaging and assays.Creation of theranostic agents that combine diagnostic labeling with therapeutic function. juniperpublishers.comresearchgate.netresearchgate.net
Carbohydrate Arrays Attachment of carbohydrates to surfaces for studying protein-carbohydrate interactions.High-throughput screening of drug candidates that target lectins or other carbohydrate-binding proteins. juniperpublishers.com

Design of Next-Generation Functional Materials

The chemical properties of this compound and the versatility of oxime ligation chemistry position them as key components in the design of next-generation functional materials with applications in medicine and materials science. juniperpublishers.com

One of the most promising areas is the development of "smart" hydrogels for drug delivery. mdpi.com Hydrogels cross-linked with acid-labile oxime bonds can be designed to be glucose-responsive. acs.org In such systems, the enzyme glucose oxidase converts glucose to gluconic acid, lowering the local pH and causing the cleavage of the oxime linkers, which in turn triggers the release of an encapsulated drug like insulin (B600854). acs.org Future research will focus on improving the stability, responsiveness, and biocompatibility of these materials for clinical applications. mdpi.com

This compound derivatives have also been synthesized as amphiphilic surfactants. juniperpublishers.com These molecules, which possess both a hydrophilic sugar head and a hydrophobic tail, have potential applications in detergents, emulsifiers, and as drug delivery vehicles. researchgate.net Further investigation will explore the relationship between their structure and their physicochemical properties.

The ability to coat surfaces with specific carbohydrates via oxime ligation is being exploited to create advanced biomaterials. rsc.org For example, liposomes and other nanoparticles can be decorated with specific oligosaccharides to target them to particular cells or tissues, such as those overexpressing certain lectin receptors. nih.gov This approach is being explored for targeted drug delivery in cancer therapy and other diseases. The use of oxime chemistry to modify polymers is also an emerging field with broad potential. juniperpublishers.com

Functional Material Function of this compound Potential Application References
Glucose-Responsive Hydrogels Forms acid-labile cross-links that break in response to glucose."Closed-loop" insulin delivery systems for diabetes management. mdpi.comacs.org
Biomaterial Coatings Provides a stable linkage for attaching cell-targeting oligosaccharides to surfaces.Targeted drug delivery via coated liposomes and nanoparticles. nih.govrsc.org
Amphiphilic Surfactants Serves as the hydrophilic head group in sugar-based surfactants.Emulsifiers, detergents, and formulation of pharmaceuticals. juniperpublishers.comresearchgate.net
Functionalized Polymers Acts as a versatile building block or modification agent in polymer synthesis.Development of novel biocompatible and biodegradable materials. juniperpublishers.com

Q & A

Q. What experimental evidence supports the formation of glucose oxime and its implications for glucose’s aldehyde group?

this compound is synthesized via the reaction of D-glucose with hydroxylamine (NH₂OH), forming a Schiff base (CH=N-OH) at the carbonyl position. This reaction confirms the presence of an aldehyde group in the open-chain form of glucose, as the oxime formation is characteristic of aldehydes. However, glucose pentaacetate—a derivative where all hydroxyl groups are acetylated—fails to react with NH₂OH, indicating steric hindrance blocks the carbonyl group .

Q. How does the open-chain structure of glucose explain its reactivity in oxime formation, and what contradictions exist?

The open-chain structure of glucose (CHO-(CHOH)₄-CH₂OH) predicts typical aldehyde reactivity, such as forming oximes. However, glucose does not react with Schiff’s reagent or form bisulfite adducts, unlike simple aldehydes. This discrepancy arises because glucose predominantly exists in cyclic hemiacetal forms (α/β-pyranose), limiting aldehyde availability. Kinetic studies using hydroxylamine trapping under basic conditions can quantify the open-chain form’s transient presence .

Q. What analytical techniques are standard for characterizing this compound and its derivatives?

  • FTIR Spectroscopy : Identifies the C=N stretch (1630–1690 cm⁻¹) and N–O stretch (930–980 cm⁻¹) in oximes .
  • Chromatography (GC/HPLC) : Resolves this compound from byproducts; GC-FTIR can track isomerization (e.g., syn/anti oxime forms) under varying temperatures .
  • NMR : Confirms oxime geometry and detects anomeric protons in glucose derivatives .

Advanced Research Questions

Q. How do isomerization dynamics of oximes affect their chromatographic analysis, and what methods mitigate this?

Oximes exhibit syn/anti isomerization, leading to peak splitting or broadening in GC. To resolve this:

  • Use low-temperature GC with polar columns (e.g., DB-WAX) to slow interconversion.
  • Apply multivariate curve resolution (MCR) to deconvolute overlapping peaks in FTIR data . Example: Acetaldehyde oxime isomers elute separately at 40°C but merge at 80°C due to rapid equilibration .

Q. What kinetic models explain the dehydration of this compound derivatives, and how are activation energies determined?

Dehydration of oximes (e.g., to nitriles) follows pseudo-first-order kinetics. For example, the rate constant (kobsk_{obs}) for oxime dehydration in a microreactor was (11±2)×103s1(11 \pm 2) \times 10^{-3} \, \text{s}^{-1} at 70–90°C. Arrhenius plots (lnkk vs. 1/T) yield activation energies (EaE_a), typically 50–80 kJ/mol for oxime dehydration .

Q. How can contradictory data on glucose’s aldehyde reactivity be reconciled in structural studies?

Contradictions (e.g., oxime formation vs. lack of Schiff’s test) arise from glucose’s tautomeric equilibrium. Methodological approaches include:

  • Trapping experiments : Use excess NH₂OH at high pH to shift equilibrium toward the open-chain form.
  • Isotopic labeling : Track 13C^{13}\text{C} in the carbonyl group via NMR to quantify cyclic vs. open forms .

Q. What are the limitations of using this compound as a model for studying carbohydrate reactivity?

  • Steric effects : Bulky substituents (e.g., pentaacetate) hinder reactions, complicating mechanistic studies.
  • Solvent dependence : Polar aprotic solvents (e.g., DMSO) stabilize the open-chain form, while water favors cyclization .

Methodological Recommendations

  • Experimental Design : Use kinetic isotope effects (KIEs) to probe reaction mechanisms in oxime formation .
  • Data Interpretation : Apply chemometric tools (e.g., MCR) to resolve spectral overlaps in dynamic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.